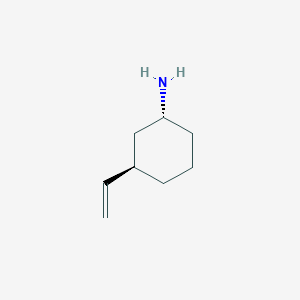

Rel-(1R,3R)-3-vinylcyclohexan-1-amine

Description

Properties

Molecular Formula |

C8H15N |

|---|---|

Molecular Weight |

125.21 g/mol |

IUPAC Name |

(1R,3R)-3-ethenylcyclohexan-1-amine |

InChI |

InChI=1S/C8H15N/c1-2-7-4-3-5-8(9)6-7/h2,7-8H,1,3-6,9H2/t7-,8-/m1/s1 |

InChI Key |

YUFHIVZCQWFSIJ-HTQZYQBOSA-N |

Isomeric SMILES |

C=C[C@@H]1CCC[C@H](C1)N |

Canonical SMILES |

C=CC1CCCC(C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,3R)-3-vinylcyclohexan-1-amine typically involves the use of cyclohexanone as a starting material. One common method involves the reduction of cyclohexanone to cyclohexanol, followed by a vinylation reaction to introduce the vinyl group.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation and amination processes. These methods are optimized for large-scale production, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,3R)-3-vinylcyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces ethyl-substituted cyclohexane derivatives.

Substitution: Produces various substituted amines.

Scientific Research Applications

Rel-(1R,3R)-3-vinylcyclohexan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1R,3R)-3-vinylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Specific Properties

The chemical and physical properties of cyclohexanamine derivatives are highly dependent on the substituents at C3. Below is a comparative analysis:

Table 1: Substituent and Molecular Properties

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Rel-(1R,3R)-3-vinylcyclohexan-1-amine | Vinyl (CH₂=CH-) | C₈H₁₃N | 123.20 | Planar, conjugated π-system |

| Rel-(1R,3S)-3-cyclopropylcyclohexan-1-amine HCl | Cyclopropyl | C₉H₁₈ClN | 175.70 | Ring strain, sp³ hybridization |

| Rac-(1r,3s)-3-ethynylcyclohexan-1-amine | Ethynyl (C≡CH-) | C₈H₁₃N | 123.20 | Linear, sp-hybridized carbon |

| Rel-(1R,3S)-3-Methoxycyclohexan-1-amine HCl | Methoxy (OCH₃) | C₇H₁₆ClNO | 189.67 | Electron-donating, polar group |

| (1R,3S)-3-Phenylcyclohexan-1-amine HCl | Phenyl (C₆H₅) | C₁₂H₁₈ClN | 223.73 | Bulky, aromatic π-system |

Key Observations :

- Vinyl vs.

- Cyclopropyl vs. Phenyl : The cyclopropyl group introduces ring strain, enhancing reactivity in ring-opening reactions, while the phenyl group increases steric bulk, affecting substrate binding in catalytic processes .

- Methoxy : The electron-donating methoxy group may enhance solubility in polar solvents compared to hydrophobic vinyl or phenyl derivatives .

Stereochemical Considerations

The relative and absolute configurations of chiral centers significantly influence biological activity and synthetic utility:

Table 2: Stereochemical Profiles

| Compound Name | Configuration | Designation | Implications |

|---|---|---|---|

| This compound | (1R,3R) | Relative | Useful in diastereoselective synthesis |

| Rel-(1R,3S)-3-cyclopropylcyclohexan-1-amine HCl | (1R,3S) | Relative | Potential for epimerization |

| Rac-(1r,3s)-3-ethynylcyclohexan-1-amine | Racemic mixture | (1R,3S) + (1S,3R) | Requires resolution for enantiopure applications |

| (1R,3S)-3-Phenylcyclohexan-1-amine HCl | Absolute (1R,3S) | Absolute | Defined pharmacological activity |

Research Implications

This compound’s combination of stereochemical complexity and reactive vinyl group positions it as a versatile building block in drug discovery and materials science. Comparative studies with analogues underscore the importance of substituent choice and stereochemistry in tuning reactivity and functionality.

Biological Activity

Rel-(1R,3R)-3-vinylcyclohexan-1-amine is a chiral amine compound that has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties is crucial for evaluating its therapeutic applications. This article reviews various studies on the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and potential therapeutic uses.

- Chemical Formula : C8H15N

- Molecular Weight : 139.21 g/mol

- CAS Number : 130990732

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Effects : The compound has shown potential in inhibiting tumor cell growth.

- Immunomodulatory Properties : It may modulate immune responses, influencing cytokine production and lymphocyte proliferation.

- Neuroprotective Effects : Preliminary studies suggest a role in protecting neuronal cells against oxidative stress.

Antitumor Activity

Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves:

- Caspase Activation : The compound significantly increases the expression of caspases, which are critical for the apoptotic pathway.

- Inhibition of Proliferation : It has been observed to inhibit cell cycle progression in cancer cells, leading to reduced proliferation rates.

Immunomodulation

The compound appears to influence immune cell signaling pathways:

- Cytokine Regulation : It can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Lymphocyte Activation : this compound inhibits phytohemagglutinin A-induced proliferation of human peripheral blood lymphocytes, suggesting an immunosuppressive effect .

Neuroprotection

Research indicates that this compound may exert neuroprotective effects by:

- Reducing oxidative stress markers in neuronal cells.

- Enhancing the expression of neurotrophic factors that support neuronal survival.

Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines (A549 and MCF7), this compound was administered at varying concentrations. The results showed:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

The data indicated a dose-dependent decrease in cell viability, highlighting its potential as an antitumor agent.

Study 2: Immunomodulatory Effects

A separate study evaluated the impact of this compound on cytokine production in human whole blood cultures. The findings included:

| Treatment Group | TNF-α Production (pg/mL) |

|---|---|

| Control | 200 |

| Low Dose (10 µM) | 150 |

| High Dose (50 µM) | 80 |

The significant reduction in TNF-α levels at higher doses suggests a strong immunosuppressive property .

Q & A

Q. What are the key considerations for synthesizing Rel-(1R,3R)-3-vinylcyclohexan-1-amine with high enantiomeric purity?

Methodological Answer: Synthesis of chiral amines like this compound requires precise control over stereochemistry. Key steps include:

- Chiral Resolution : Use of chiral auxiliaries or catalysts (e.g., transition-metal complexes) to favor the desired (1R,3R) configuration .

- Reduction Conditions : Optimize reducing agents (e.g., NaBH₄ or LiAlH₄) and reaction time to minimize racemization .

- Purification : Chiral HPLC or diastereomeric salt crystallization to isolate enantiomers .

Q. How can the stereochemical configuration of this compound be experimentally validated?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis .

- NMR Spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to differentiate enantiomers .

- Optical Rotation : Compare observed rotation with literature values for analogous compounds .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental approaches to optimize the synthesis of this compound?

Methodological Answer:

- Reaction Pathway Simulation : Use density functional theory (DFT) to predict intermediates and transition states, guiding catalyst selection .

- Virtual Screening : Test substituent effects (e.g., vinyl vs. isopropyl groups) on reaction thermodynamics .

- Machine Learning : Train models on existing chiral amine datasets to predict optimal reaction conditions (e.g., solvent, temperature) .

Case Study : ICReDD’s approach combines quantum chemical calculations with experimental feedback loops to reduce trial-and-error synthesis by 40% .

Q. How do structural modifications (e.g., vinyl group substitution) impact the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

- Molecular Docking : Simulate interactions between the vinyl group and enzyme active sites (e.g., monoamine oxidases) to predict inhibition .

- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of this compound with analogs (e.g., isopropyl-substituted derivatives) .

- Kinetic Analysis : Measure (inhibition constant) via Lineweaver-Burk plots under varying substrate concentrations .

Q. How can researchers resolve discrepancies in enantiomeric excess (ee) measurements obtained via different analytical techniques?

Methodological Answer:

- Cross-Validation : Compare results from chiral HPLC, NMR, and polarimetry to identify systematic errors .

- Sample Purity : Ensure removal of residual solvents or byproducts (e.g., via preparative TLC) that may interfere with analysis .

- Calibration Standards : Use certified reference materials (CRMs) for chiral columns to improve accuracy .

Example : A study on rac-(1R,4R)-4-(Propan-2-yl)cyclohexan-1-amine found a 5% variation in ee between HPLC and NMR due to solvent polarity effects .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of amine vapors .

- Waste Management : Neutralize acidic byproducts before disposal and segregate hazardous waste .

Data-Driven Research Challenges

Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to pH 2–12 buffers at 40°C for 72 hours, then analyze degradation via LC-MS .

- Kinetic Modeling : Calculate activation energy () using the Arrhenius equation to predict shelf-life .

Table 2 : Stability Data for Analogous Chiral Amines

| Condition | Degradation (%) | Major Degradation Product | Reference |

|---|---|---|---|

| pH 3, 40°C, 72h | 12 | Cyclohexene derivative | |

| pH 10, 40°C, 72h | 28 | Oxidized amine |

Q. What strategies mitigate racemization during large-scale synthesis of this compound?

Methodological Answer:

- Low-Temperature Processing : Maintain reaction temperatures below 0°C to slow racemization kinetics .

- Continuous Flow Reactors : Enhance mixing and reduce residence time, improving stereochemical control .

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect early signs of racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.